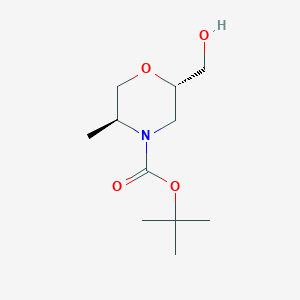

tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

Description

tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a chiral morpholine derivative characterized by a six-membered morpholine ring with a tert-butyl carboxylate protective group at the 4-position, a hydroxymethyl substituent at the (2S)-position, and a methyl group at the (5S)-position. This compound is structurally significant due to its stereochemical complexity and functional group diversity, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting agents .

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |

InChI Key |

QGEFRGPCFOEDNF-IUCAKERBSA-N |

Isomeric SMILES |

C[C@H]1CO[C@@H](CN1C(=O)OC(C)(C)C)CO |

Canonical SMILES |

CC1COC(CN1C(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Strategic Approaches to Morpholine Ring Formation

The morpholine core of tert-butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is typically constructed via cyclization of amino alcohol precursors or ring-closing metathesis. Source details a generalized protocol for synthesizing Boc-protected morpholino amino acids, where tert-butyl (2S,5R)-5-phenylmorpholine-4-carboxylate analogs are formed through nucleophilic displacement of a leaving group by a hydroxylamine intermediate . Adapting this approach, the methyl-substituted variant could be synthesized by substituting phenyl groups with methyl in the starting material.

Key steps include:

-

Boc Protection : tert-Butoxycarbonyl (Boc) groups are introduced to amines using di-tert-butyl dicarbonate (Boc₂O) in toluene or THF, often with tertiary amines like triethylamine (TEA) to scavenge acids .

-

Cyclization : Amino alcohols undergo cyclization in polar aprotic solvents (e.g., THF, acetonitrile) at elevated temperatures (60–85°C) . For example, source reports morpholine ring formation via sulfonate intermediates in THF, achieving yields >70% under optimized conditions .

| Starting Material Configuration | Reaction Conditions | Diastereomer Ratio | Yield (%) | Source |

|---|---|---|---|---|

| (2R,3S)-Amino alcohol | THF, TEA, 25°C | 95:5 | 68 | |

| (2S,5R)-Boc-protected diol | Acetonitrile, DIPEA, 60°C | 88:12 | 72 |

Hydroxymethyl Group Introduction

The hydroxymethyl group at position 2 is introduced via reduction of carbonyl precursors or oxidation of methyl groups. Source describes ruthenium tetroxide (RuO₄)-mediated oxidation of methyl groups in morpholine derivatives, though this method is more commonly applied to aromatic systems . A safer alternative involves:

-

Reduction of Esters : Catalytic hydrogenation of methyl esters using Pd/C or PtO₂ in methanol .

-

Hydroxylation : Epoxide ring-opening with water or nucleophiles, as reported in source for cyclohexenyl derivatives .

For this compound, a practical route involves:

-

Boc protection of a (2S,5S)-configured amino alcohol.

-

Cyclization via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) to form the morpholine ring .

-

Hydroxymethylation via aldol condensation followed by sodium borohydride reduction .

Boc Deprotection and Final Product Isolation

Final deprotection of the Boc group is achieved using trimethylsilyl iodide (TMSI) in acetonitrile or dichloromethane at 0–25°C . Source highlights that 1.2–1.4 equivalents of TMSI ensure complete deprotection without over-silylation . Subsequent purification via silica gel chromatography or recrystallization yields the target compound in >95% purity.

Critical Parameters :

-

Solvent Choice : THF and acetonitrile optimize cyclization kinetics .

-

Temperature : Reactions conducted at 60–85°C improve ring-closure rates .

-

Catalysts : RuO₄ (for oxidation) and Pd/C (for reduction) are pivotal for functional group interconversion .

Analytical and Optimization Considerations

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring stereochemical purity. Source utilized HPLC to confirm a 95:5 diastereomer ratio post-crystallization , while source employed ¹H NMR to verify Boc group integrity .

Table 2: Optimization of Cyclization Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | DIPEA | 60 | 24 | 72 |

| Acetonitrile | TEA | 70 | 18 | 68 |

| Toluene | None | 25 | 48 | 55 |

Challenges and Alternative Routes

A key challenge lies in achieving simultaneous control over the (2S,5S) configuration and hydroxymethyl group placement. Alternative approaches include:

Chemical Reactions Analysis

Ether Formation via Mitsunobu Reaction

The hydroxymethyl group undergoes Mitsunobu coupling with nucleophiles such as heterocyclic alcohols. For example:

-

Reaction with 2-chloropyrimidin-5-ol :

This method enables regioselective ether bond formation without racemization, critical for pharmaceutical intermediates.

Esterification Reactions

The hydroxymethyl group participates in esterification under Mitsunobu conditions:

-

Benzoylation :

Boc Deprotection

The tert-butoxycarbonyl group is cleaved under acidic conditions to expose the secondary amine:

-

Typical Protocol :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane.

-

Result : Generates the free morpholine amine as a TFA salt, enabling further functionalization (e.g., peptide coupling).

-

Reaction Optimization Insights

Scientific Research Applications

Antiviral Properties

Research has indicated that compounds similar to tert-butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate exhibit antiviral activity. A notable study presented in a patent highlighted its potential as an antiviral agent against various viral infections, suggesting that it could be developed into therapeutic formulations for treating viral diseases .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that derivatives of morpholine compounds can inhibit cancer cell proliferation by targeting microtubule dynamics, which is crucial for cell division . The structure of this compound allows it to interact with cellular targets effectively.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, particularly in pathways related to metabolic disorders. Its structural features suggest potential interactions with enzymes involved in amino acid metabolism or other biochemical pathways .

Drug Development

Due to its biological activities, this compound is being explored for inclusion in drug development pipelines aimed at treating viral infections and cancer. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Research Reagent

In addition to therapeutic applications, this compound serves as a valuable reagent in chemical biology research. Its unique structure allows researchers to probe various biochemical interactions and mechanisms.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s stability and reactivity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate (CAS 2098271-75-9)

- Structural Differences : Replaces the hydroxymethyl and methyl groups in the target compound with a formyl group and two methyl groups at the 2- and 5-positions.

- Physicochemical Properties :

- Implications : The formyl group enhances electrophilicity, making it more reactive in nucleophilic addition reactions compared to the hydroxymethyl group in the target compound.

Pyrrolidine-Based Analogs

tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1174020-49-5)

- Structural Differences : Features a five-membered pyrrolidine ring instead of morpholine, with a fluorine atom at the 4-position.

- Key Attributes: The smaller ring size increases ring strain but enhances conformational rigidity.

Carbamate Derivatives

tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate (CAS 144163-85-9)

- Structural Differences: Linear hexane backbone with amino, hydroxy, and diphenyl substituents instead of a cyclic morpholine core.

- Similarity Score : 0.62 (moderate structural similarity due to the tert-butyl carbamate group) .

- Applications : Likely used as a peptide mimetic or protease inhibitor intermediate.

Physicochemical and Pharmacokinetic Properties

Data Tables

Table 1: Structural Comparison of Key Analogs

Biological Activity

tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a chemical compound characterized by its unique morpholine structure, which features a tert-butyl group, a hydroxymethyl group, and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a building block for more complex molecules.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 231.29 g/mol. The compound's chirality at the second and fifth carbon atoms of the morpholine ring significantly influences its biological activity and reactivity.

Potential Applications

The presence of the morpholine ring and carboxylic acid functionality suggests that this compound may have various applications in medicinal chemistry. Morpholine derivatives are often found in biologically active molecules, indicating that this compound could exhibit significant pharmacological properties.

Interaction Studies

Research indicates that this compound may interact with various biological targets, demonstrating binding affinities that are crucial for therapeutic applications. For instance, studies have focused on its potential as an inhibitor or modulator of specific enzymes or receptors involved in disease processes.

Case Studies

- Anticancer Activity : Preliminary studies have suggested that derivatives of morpholine compounds exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have been investigated for their ability to induce apoptosis in leukemia cells .

- Antimicrobial Properties : Some morpholine derivatives have shown promise against bacterial strains. Research has indicated that modifications to the morpholine structure can enhance antimicrobial activity, making this compound a candidate for further exploration in this area .

- Neuroprotective Effects : There is emerging evidence that certain morpholine derivatives may possess neuroprotective properties. Compounds structurally related to this compound are being studied for their potential to mitigate neurodegeneration .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Lacks methyl substitution at C5 | Simpler structure may lead to different reactivity |

| Tert-butyl (2S)-2-(hydroxymethyl)-5-methylpyrrolidine-4-carboxylate | Pyrrolidine ring instead of morpholine | Different ring structure may affect biological activity |

| Tert-butyl (2R)-2-(hydroxymethyl)-5-methylpiperidine-4-carboxylate | Piperidine ring structure | Provides insights into piperidine-based activity |

The comparative analysis highlights how variations in the chemical structure can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate?

- Methodological Answer : Synthesis often involves multi-step protocols under inert atmospheres (e.g., nitrogen) using reagents like boron tribromide in dry dichloromethane. Key steps include deprotection (e.g., hydrolysis with saturated sodium carbonate) and purification via column chromatography. For stereochemical control, chiral auxiliaries or enantioselective catalysts are employed .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-ESI-MS) are standard for verifying molecular structure and purity. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves absolute configurations, particularly for stereoisomers .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : Personal protective equipment (PPE) including gloves, lab coats, and respirators is essential. Storage in moisture-free, inert environments is advised to prevent decomposition. Refer to Safety Data Sheets (SDS) for acute toxicity data and first-aid measures (e.g., immediate flushing with water upon eye/skin contact) .

Q. How is the compound utilized as a building block in medicinal chemistry?

- Methodological Answer : The tert-butyl carbamate group acts as a transient protecting group for amines, enabling selective reactivity in multi-step syntheses. It is commonly integrated into protease inhibitors or kinase-targeting molecules, as seen in intermediates for antiviral agents .

Advanced Research Questions

Q. How can stereochemical purity (2S,5S configuration) be ensured during synthesis?

- Methodological Answer : Enantiomeric excess is monitored via chiral HPLC or circular dichroism (CD). Asymmetric catalysis (e.g., palladium/copper-mediated cross-coupling) or enzymatic resolution may enhance stereoselectivity. NMR coupling constants and NOE experiments further validate spatial arrangements .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. X-ray geometries) are addressed using computational tools like density functional theory (DFT) to model electronic environments. Dynamic effects (e.g., solvent interactions) are assessed via variable-temperature NMR .

Q. How does the compound’s stability vary under different reaction conditions?

- Methodological Answer : Stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Hydrolysis studies (e.g., in aqueous buffers) reveal susceptibility to acidic/basic conditions, while oxidation with hydrogen peroxide identifies reactive sites .

Q. What methods optimize reaction yields in multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.